4,4-difluoro-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidine
Description
Properties
IUPAC Name |
4,4-difluoro-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N4/c1-14-8(12-7-13-14)6-15-4-2-9(10,11)3-5-15/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSBORSAIHSUDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CN2CCC(CC2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluoro-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidine typically involves the reaction of piperidine derivatives with difluoromethylating agents and triazole precursors. One common method involves the use of difluoromethyl piperidine and a triazole derivative under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced piperidine derivatives.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, N-oxides, and reduced forms of the original compound .
Scientific Research Applications
4,4-Difluoro-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials with unique properties[][3].
Mechanism of Action
The mechanism of action of 4,4-difluoro-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidine involves its interaction with specific molecular targets. The triazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The difluoro groups may enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison focuses on structurally related compounds, particularly those containing the 1-methyl-1H-1,2,4-triazol-5-yl group and fluorinated motifs.
Key Structural Analog: (2S,3S)-Methyl 7-Fluoro-2-(4-Fluorophenyl)-3-(1-Methyl-1H-1,2,4-Triazol-5-yl)-4-Oxo-1,2,3,4-Tetrahydroquinoline-5-Carboxylate
This compound, disclosed in a 2023 European patent, shares the 1-methyl-1H-1,2,4-triazol-5-yl group but differs in core structure and substituents .
Key Observations
Structural Flexibility: The target compound’s piperidine core offers conformational flexibility compared to the rigid tetrahydroquinoline scaffold of the patented analog. This may influence binding to biological targets.
Pharmacophoric Features : The triazole group is a common pharmacophore in kinase inhibitors and antimicrobial agents. Its placement and orientation (e.g., methylene-linked vs. direct attachment) may affect intermolecular interactions.
Formulation Strategies : The patented compound’s coformer salts suggest formulation challenges (e.g., solubility) that fluorine and heterocycles in the target compound might similarly address .
Biological Activity
4,4-Difluoro-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidine is a synthetic compound that incorporates a piperidine ring with difluoro and triazole moieties. Its unique structure suggests potential biological activities, particularly in antifungal and antibacterial applications. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , and it features a difluoromethyl group attached to a triazole ring, which is known for its role in various biological activities. The presence of fluorine atoms significantly influences the compound's lipophilicity and binding affinity to biological targets.
Antifungal Activity
Research has demonstrated that derivatives of 1,2,4-triazoles exhibit potent antifungal properties. In particular, studies on related compounds have shown that the introduction of difluoro groups enhances antifungal efficacy. For instance:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (±)-1f | C. albicans | 0.5 µg/mL |
| (±)-1f | A. fumigatus | 0.25 µg/mL |
| (±)-1c | T. mentagrophytes | 0.5 µg/mL |
The compound (±)-1f demonstrated superior antifungal activity compared to established drugs like itraconazole and fluconazole against several fungal strains .
The mechanism of action for 4,4-difluoro-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidine is believed to involve inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes. This inhibition disrupts membrane integrity and function, leading to cell death .
Antibacterial Activity
While the antifungal properties are more extensively studied, preliminary investigations suggest potential antibacterial activity as well. The difluoro group may enhance the compound's ability to penetrate bacterial cell walls.
Study on Antifungal Efficacy
A study conducted by researchers synthesized various triazole derivatives and tested their antifungal activities against clinical isolates of Candida species. The results indicated that compounds with difluoro substitutions exhibited enhanced activity compared to their non-fluorinated counterparts.
Study on Structure-Activity Relationship (SAR)
Another research effort focused on the structure-activity relationship of triazole derivatives. It was found that compounds with a piperidine core and difluoro substitutions showed significant improvement in antifungal potency due to increased lipophilicity and better interaction with target enzymes .
Q & A
Q. Basic
- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm.
- NMR spectroscopy : Confirm substituent positions (e.g., difluoro groups at C4 of piperidine) via F NMR .
- Mass spectrometry : Use HRMS (ESI+) to verify the molecular ion [M+H]⁺ and rule out isotopic interference from fluorine .
What strategies optimize reaction yield in the presence of steric hindrance from the triazole substituent?
Q. Advanced
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates.
- Catalyst choice : Use Pd(OAc)₂/XPhos for Suzuki couplings involving hindered boronic acids.
- Stepwise synthesis : Introduce the triazole group after piperidine ring formation to reduce steric clashes during cyclization .
What are the key structural features influencing the compound’s reactivity?
Q. Basic
- Piperidine ring conformation : The 4,4-difluoro substitution imposes a chair conformation, affecting nucleophilic attack at the nitrogen.
- Triazole sterics : The 1-methyl group on the triazole restricts rotation, influencing binding to biological targets.
- Electronic effects : Fluorine atoms increase electron-withdrawing properties, modulating pKa of the piperidine nitrogen .
How does the electronic environment of the triazole moiety affect binding affinity in biological targets?
Q. Advanced
- Computational docking : Molecular dynamics simulations reveal that the triazole’s electron-deficient π-system facilitates π-π stacking with aromatic residues in enzyme active sites (e.g., cytochrome P450).
- Substituent tuning : Adding electron-donating groups to the triazole (e.g., -OCH₃) can enhance hydrogen bonding with target proteins, as seen in similar antifungal triazole derivatives .
What are the documented biological activities of similar triazole-piperidine derivatives?
Q. Basic
- Antifungal activity : Triazole-piperidine hybrids inhibit lanosterol 14α-demethylase in Candida spp. (MIC values: 0.5–2 µg/mL) .
- Enzyme inhibition : Piperidine-linked triazoles show sub-µM IC₅₀ against kinases (e.g., EGFR) due to chelation of Mg²⁺ in ATP-binding pockets .
What experimental approaches validate the proposed mechanism of action in enzyme inhibition assays?
Q. Advanced
- Kinetic studies : Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive).
- Mutagenesis : Introduce mutations (e.g., T315I in kinases) to assess resistance profiles.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics between the compound and target enzyme .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
